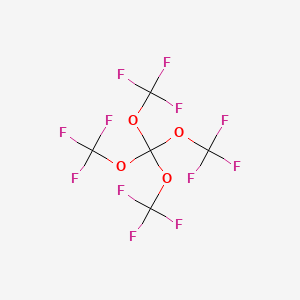

Tetrakis(trifluoromethoxy)methane

Description

Properties

CAS No. |

92639-87-7 |

|---|---|

Molecular Formula |

C5F12O4 |

Molecular Weight |

352.03 g/mol |

IUPAC Name |

tetrakis(trifluoromethoxy)methane |

InChI |

InChI=1S/C5F12O4/c6-1(7,8)18-5(19-2(9,10)11,20-3(12,13)14)21-4(15,16)17 |

InChI Key |

RDKTYTPOMDGHCP-UHFFFAOYSA-N |

Canonical SMILES |

C(OC(F)(F)F)(OC(F)(F)F)(OC(F)(F)F)OC(F)(F)F |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization of Fluorinated Methane Derivatives

Spectroscopic Methodologies for Comprehensive Structural Elucidation

Spectroscopic techniques are indispensable for the detailed structural analysis of complex fluorinated compounds.

¹³C NMR spectroscopy complements ¹⁹F NMR by providing information about the carbon skeleton of the molecule. In fluorinated compounds, the coupling between carbon and fluorine atoms (J-coupling) can be observed, which further aids in structural assignment. The chemical shifts of carbon atoms bonded to or near fluorine atoms are significantly influenced by the high electronegativity of fluorine.

Table 1: Representative NMR Data for Fluorinated Methane (B114726) Derivatives

| Nucleus | Compound Type | Typical Chemical Shift Range (ppm) | Key Observations |

|---|---|---|---|

| ¹⁹F | Trifluoromethyl groups (-CF₃) | -50 to -80 | Sensitive to substituent effects. rsc.org |

| ¹⁹F | Trifluoromethoxy groups (-OCF₃) | -55 to -75 | Shift can indicate conformational properties. |

| ¹³C | Carbons in -CF₃ groups | 115 to 130 (quartet) | Large C-F coupling constants. rsc.org |

| ¹³C | Carbons in -OCF₃ groups | ~120 (quartet) | Influenced by the oxygen atom. |

Note: Chemical shifts are referenced to CFCl₃ for ¹⁹F and TMS for ¹³C. rsc.org

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, which are determined by its structure and the masses of its atoms. harvard.edulibretexts.org For fluorinated compounds like tetrakis(trifluoromethoxy)methane, the strong absorptions corresponding to C-F and C-O bond stretching are particularly characteristic. conicet.gov.arresearchgate.net The vibrational spectra of such molecules can be complex due to the presence of multiple, strongly coupled vibrational modes. umich.edu

Analysis of the IR spectrum allows for the identification of functional groups and can provide insights into molecular symmetry. conicet.gov.arresearchgate.net For example, the number and position of bands in the C-F stretching region can offer clues about the conformation and symmetry of the trifluoromethoxy groups. umich.edu

Table 2: Characteristic IR Absorption Frequencies for Bonds in Fluorinated Methane Derivatives

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| C-F Stretch | 1000 - 1400 | Strong | Often multiple strong bands are observed. |

| C-O Stretch | 1000 - 1300 | Strong | Can overlap with C-F stretching bands. |

| CF₃ Symmetric Deformation | ~750 | Medium | A characteristic band for trifluoromethyl groups. |

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of compounds. In the analysis of fluorinated methane derivatives, MS provides the molecular ion peak, which corresponds to the mass of the intact molecule. High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it can determine the exact mass of the molecular ion with high precision, allowing for the unambiguous determination of the elemental formula. chemsrc.com

Fragmentation patterns observed in the mass spectrum offer additional structural information. The cleavage of C-O and C-C bonds can lead to characteristic fragment ions that help to piece together the molecular structure.

Table 3: Key Mass Spectrometry Data for this compound

| Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C₅F₁₂O₄ | Determined from HRMS. chemsrc.com |

| Exact Mass | 351.96000 | Provides high confidence in the elemental composition. chemsrc.com |

| Molecular Weight | 352.03200 | Corresponds to the sum of the atomic weights of the constituent atoms. chemsrc.com |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. scribd.com When analyzing fluorinated compounds, XPS can distinguish between carbon atoms in different chemical environments based on their binding energies. rsc.orgresearchgate.net For instance, the C1s spectrum of a molecule containing C-F and C-O bonds will show distinct peaks corresponding to these different carbon environments. researchgate.net

This technique is also highly effective for quantifying the elemental composition of a sample's surface. thermofisher.comxpsfitting.com

Table 4: Expected XPS Binding Energy Ranges for Elements in Fluorinated Methane Derivatives

| Element | Core Level | Typical Binding Energy (eV) | Information Provided |

|---|---|---|---|

| Carbon | C1s | 284 - 294 | Chemical shifts distinguish between C-C, C-O, and C-F bonding. researchgate.net |

| Oxygen | O1s | 532 - 534 | Provides information on C-O bonding environments. |

| Fluorine | F1s | ~688 - 690 | Confirms the presence and chemical state of fluorine. |

Crystallographic Studies for Precise Solid-State Structure Determination

The crystal structure of a related molecule, tetrakis(trifluoroacetoxymercuri)methane, has been determined, providing a precedent for the crystallographic analysis of such complex structures. researchgate.net The analysis of crystal packing can also reveal information about intermolecular interactions.

Advanced Fluorine-Specific Analytical Techniques for Compound Quantification and Identification

Beyond general spectroscopic methods, there are analytical techniques specifically tailored for the analysis of fluorinated compounds. The integration of fluorine into molecules can significantly alter their properties, which can be leveraged for selective detection and quantification. acs.org For instance, ¹⁹F NMR can be used not only for structural elucidation but also for quantitative analysis, using an internal standard to determine the concentration of a fluorine-containing analyte. acs.org

Gas chromatography (GC) coupled with a suitable detector, such as a mass spectrometer (GC-MS) or an electron capture detector (ECD), is a powerful technique for separating and quantifying volatile fluorinated compounds. The high electronegativity of fluorine atoms makes many fluorinated compounds particularly sensitive to ECD, allowing for trace-level detection.

Total Fluorine (TF) Determination Methods

Total Fluorine (TF) determination methods are designed to quantify the entire fluorine content in a sample, irrespective of its chemical form (inorganic or organic). These methods are crucial for an initial, comprehensive assessment of fluorine presence.

Combustion Ion Chromatography (CIC)

Combustion Ion Chromatography (CIC) is a powerful and widely used technique for the determination of halogens, including fluorine, in a variety of sample matrices. acs.orgmeasurlabs.com The process involves the high-temperature combustion of the sample in an oxygen-rich atmosphere, which converts all organofluorine compounds into hydrogen fluoride (B91410) (HF). acs.org This resulting gas is then trapped in an aqueous absorption solution and subsequently analyzed by ion chromatography (IC) to quantify the fluoride ions. shimadzu.comthermofisher.com

Instrumental Neutron Activation Analysis (INAA)

Instrumental Neutron Activation Analysis (INAA) is a highly sensitive nuclear analytical technique used for determining the elemental composition of a wide range of materials. tudelft.nlnist.gov In INAA, the sample is irradiated with neutrons, typically in a nuclear reactor. carleton.edu This process causes stable isotopes of elements within the sample to become radioactive. As these newly formed radioactive isotopes decay, they emit gamma rays with characteristic energies, which act as a "fingerprint" for each element. carleton.edumit.edu

For fluorine analysis, the stable isotope ¹⁹F captures a neutron to become the radioactive isotope ²⁰F, which then decays, emitting a characteristic gamma ray that can be detected and quantified. A key advantage of INAA is that it is non-destructive and generally requires no sample preparation, which minimizes the risk of contamination. nist.govcarleton.edu Its high sensitivity allows for the detection of trace amounts of fluorine. tudelft.nl

Particle-Induced Gamma-Ray Emission Spectroscopy (PIGE)

Particle-Induced Gamma-Ray Emission (PIGE) is another nuclear analytical technique that is particularly well-suited for the quantification of light elements, including fluorine. ansto.gov.au The method involves bombarding a sample with a high-energy proton beam from a particle accelerator. nih.gov This interaction excites the nuclei of the fluorine atoms, causing them to emit prompt gamma rays at specific, characteristic energies (e.g., 110 keV and 197 keV for fluorine). nd.edursc.org

The intensity of these emitted gamma rays is directly proportional to the concentration of fluorine in the sample, allowing for quantitative analysis. ansto.gov.au PIGE is a rapid and highly sensitive technique, capable of detecting very low concentrations of fluorine. It is considered a surface analysis technique and can be used to create elemental maps of a sample's surface. nih.gov

Table 1: Comparison of Total Fluorine (TF) Determination Methods

| Feature | Combustion Ion Chromatography (CIC) | Instrumental Neutron Activation Analysis (INAA) | Particle-Induced Gamma-Ray Emission Spectroscopy (PIGE) |

|---|---|---|---|

| Principle | Sample combustion followed by ion chromatography. acs.orgmeasurlabs.com | Neutron bombardment induces radioactivity, followed by gamma-ray detection. carleton.edu | Proton beam bombardment induces gamma-ray emission. ansto.gov.aunih.gov |

| Sample State | Solid, liquid, gas. measurlabs.comthermofisher.com | Primarily solid, but can analyze liquids. tudelft.nl | Primarily solid, thin films. nih.govrsc.org |

| Detection Limit | Typically in the low µg/L range. qa-group.com | Can reach µg/g levels or better. nist.gov | Can reach ppb levels, down to ~300 ppt (B1677978) with preconcentration. |

| Key Advantages | Good for total organofluorine screening; can be automated. measurlabs.comshimadzu.com | Non-destructive; minimal sample preparation; high sensitivity. nist.govcarleton.edu | High sensitivity; rapid analysis; provides spatial distribution. nih.gov |

| Limitations | Destructive; may have interferences. | Requires a nuclear reactor; less common than other methods. | Requires a particle accelerator; primarily a surface technique. nih.gov |

Extractable Organic Fluorine (EOF) and Adsorbable Organic Fluorine (AOF) Analyses

While TF methods quantify all fluorine, EOF and AOF analyses are designed to isolate and measure specific fractions of organic fluorine, providing more targeted insights into the nature of the fluorinated compounds present in a sample.

Extractable Organic Fluorine (EOF)

Extractable Organic Fluorine (EOF) analysis quantifies the portion of organically bound fluorine that can be extracted from a solid or aqueous sample using a solvent. qa-group.com This method is particularly useful for assessing the bioavailable fraction of organofluorine compounds in matrices like soil, sludge, and consumer products. qa-group.comoru.se The process typically involves extracting the sample with a suitable solvent (e.g., methanol (B129727) or acetonitrile), followed by analysis of the extract using a fluorine-specific detection method, commonly CIC. oru.semontrose-env.com

The EOF method has the advantage of isolating organofluorine compounds from the bulk sample matrix and removing inorganic fluoride, which could otherwise interfere with the analysis. rsc.org The resulting measurement provides a sum parameter for all extractable organofluorine substances. analytik-jena.com

Adsorbable Organic Fluorine (AOF)

Adsorbable Organic Fluorine (AOF) analysis is a technique primarily used for aqueous samples to determine the total quantity of organic fluorinated compounds that can be adsorbed onto a material, typically activated carbon. qa-group.comfilab.fr In this method, a water sample is passed through a column containing granular activated carbon (GAC), which retains the organofluorine compounds. shimadzu.comlabcompare.com The GAC is then analyzed, usually by CIC, to determine the total amount of adsorbed organic fluorine. labcompare.com

AOF is considered a valuable screening method for water quality, providing a rapid and sensitive indication of the presence of a wide range of organofluorine pollutants, including many that may not be captured by targeted analyses. metrohm.comlabtil.com The U.S. Environmental Protection Agency (EPA) has developed Draft Method 1621 for the determination of AOF in aqueous matrices by CIC. shimadzu.comlabcompare.com

Theoretical and Computational Investigations of Perfluorinated Methane Systems

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms in a molecule and the distribution of electrons. For a molecule like tetrakis(trifluoromethoxy)methane, methods such as Density Functional Theory (DFT) and ab initio calculations (like Hartree-Fock and Møller-Plesset perturbation theory) would be employed to determine its equilibrium geometry and electronic properties.

Computational studies on related molecules, such as trifluoromethyl chloroformate (ClC(O)OCF3), have utilized DFT (specifically B3LYP) and MP2 methods with basis sets like 6-311G* to investigate their structure and conformational properties. researchgate.netconicet.gov.ar For this compound, a similar approach would likely be used. The central carbon atom is expected to have a tetrahedral geometry, with the four -OCF3 groups arranged around it. The electronic structure would be significantly influenced by the high electronegativity of the fluorine and oxygen atoms, leading to strong inductive effects. The lone-pair electrons on the oxygen atoms would likely exhibit hyperconjugation with the antibonding orbitals of the C-F bonds (nO → σ*C-F), an effect noted in other trifluoromethoxy-containing compounds. nih.gov This interaction can influence bond lengths and angles.

Table 1: Representative Computational Methods for Structural Analysis of Fluorinated Compounds

| Computational Method | Basis Set | Typical Application |

| Density Functional Theory (DFT) | 6-311G | Molecular geometry optimization, electronic structure |

| Møller-Plesset Perturbation Theory (MP2) | 6-311G | Higher accuracy geometry and energy calculations |

| Coupled Cluster (CCSD(T)) | Varies | High-accuracy energy and property calculations |

This table represents common methods used for compounds analogous to this compound, as direct data is unavailable.

Elucidation of Vibrational Frequencies and Simulated Spectroscopic Signatures

Computational chemistry is a powerful tool for predicting the vibrational spectra (infrared and Raman) of molecules. By calculating the second derivatives of the energy with respect to the atomic positions, a Hessian matrix can be constructed, and its diagonalization yields the vibrational frequencies and normal modes.

For this compound, a significant number of vibrational modes would be expected due to its size and number of atoms. These would include C-O stretching, C-F stretching and bending, and various coupled modes. DFT calculations, often with scaling factors to improve agreement with experimental data, are commonly used for this purpose. researchgate.networktribe.com Studies on molecules like ClC(O)OCF3 have shown good agreement between calculated (B3LYP/6-311G*) and experimental infrared spectra, allowing for confident assignment of vibrational bands. conicet.gov.ar A similar computational approach for this compound would be invaluable for interpreting its experimental spectra, should they be measured. The high symmetry (likely Td or a slightly distorted version) of the molecule would lead to degenerate vibrational modes.

Table 2: Calculated Vibrational Frequencies for Analogous Fluorinated Molecules

| Molecule | Vibrational Mode | Calculated Frequency (cm⁻¹) | Method |

| ClC(O)OCF3 | C=O stretch | ~1850 | B3LYP/6-311G |

| ClC(O)OCF3 | asym(CF3) stretch | ~1250 | B3LYP/6-311G |

| ClC(O)OCF3 | sym(CF3) stretch | ~1100 | B3LYP/6-311G* |

Data sourced from studies on trifluoromethyl chloroformate as a proxy for the types of vibrations expected for this compound. conicet.gov.ar

Thermochemical Properties and Energetic Landscape of Highly Fluorinated Species (e.g., Bond Dissociation Energies, Heat of Formation)

Thermochemical properties, such as the heat of formation (ΔHf) and bond dissociation energies (BDEs), are crucial for understanding the stability and reactivity of a compound. These can be calculated with high accuracy using sophisticated computational methods like coupled cluster theory (e.g., CCSD(T)) extrapolated to the complete basis set limit. rroij.com

The heat of formation of a compound is the enthalpy change when one mole of the compound is formed from its constituent elements in their standard states. libretexts.org For this compound, this would be a key indicator of its thermodynamic stability. While no specific value is available, studies on other fluorinated methanes provide a framework for its estimation. rroij.com

Bond dissociation energy is the enthalpy change required to break a specific bond homolytically. ucsb.edu For this compound, the C-O and O-CF3 bonds would be of particular interest. The strength of these bonds dictates the likely initial steps in thermal decomposition or other chemical reactions. The high electronegativity of the OCF3 group is expected to significantly influence the C-O bond strength compared to non-fluorinated analogues.

Table 3: Representative Bond Dissociation Energies (BDEs) and Heats of Formation (ΔHf) for Related Compounds

| Compound | Property | Value (kJ/mol) | Method |

| Methane (B114726) (CH4) | ΔHf (0 K) | -66.6 | Gurvich |

| Trifluoromethane (B1200692) (CHF3) | ΔHf (298 K) | -166.71 ± 1.97 | Experimental |

| Ethane (C2H6) | D(C-C) | 377 | Experimental |

| Hexafluoroethane (C2F6) | D(C-C) | ~400 | Estimated |

This table provides data for analogous compounds to illustrate the typical values and the impact of fluorination. rroij.comnist.gov

Mechanistic Insights from Computational Modeling of Chemical Reactions

Computational modeling is instrumental in elucidating the step-by-step mechanisms of chemical reactions, including identifying transition states and calculating activation energies. For a complex molecule like this compound, computational studies could predict its decomposition pathways, its reactions with other species, and the influence of catalysts.

For instance, computational modeling has been used to study the reaction of the trifluoromethoxy radical (•OCF3) with arenes, revealing that the reaction proceeds via the formation of a cyclohexadienyl radical intermediate. nih.gov Similarly, the mechanism of C-O bond activation in alcohol couplings, a process with some relevance to the ether linkages in this compound, has been investigated using computational methods to distinguish between different potential pathways, such as single electron transfer (SET) versus oxidative addition. acs.orgacs.org Should this compound be considered for applications involving chemical transformations, computational modeling would be an essential first step to understand its reactivity and to guide experimental work.

Reactivity and Mechanistic Pathways of Tetrakis Trifluoromethoxy Methane and Analogues

Chemical Stability and Controlled Degradation Studies under Diverse Conditions

Tetrakis(trifluoromethoxy)methane, C(OCF₃)₄, is characterized by its notable chemical stability, a feature attributable to the strong C-O and C-F bonds, as well as the steric hindrance provided by the four trifluoromethoxy groups surrounding the central carbon atom. This high stability renders it resistant to many common chemical transformations. However, understanding its degradation pathways under specific, controlled conditions is crucial for its potential applications and environmental fate.

Studies on related fluorinated ethers, such as trifluoromethoxymethane (CF₃OCH₃), indicate that while they are stable under normal conditions, they can decompose under extreme temperatures or in the presence of strong acids or bases. ontosight.ai The stability of fluorinated compounds is a key area of research, as it influences their utility in materials science and as pharmaceuticals. researchgate.net For instance, the thermal stability of tetramethylammonium (B1211777) fluoride (B91410) (TMAF), a fluorinating agent, is a significant aspect of its practical use. mdpi.com While specific degradation studies on this compound are not extensively detailed in publicly available literature, the behavior of analogous fluorinated compounds provides insights into its likely reactivity. Controlled degradation would likely require high-energy processes such as pyrolysis, photolysis with high-energy radiation, or reaction with highly reactive species.

The table below summarizes the general stability and degradation conditions for analogous fluorinated compounds, which can be extrapolated to predict the behavior of this compound.

| Condition | Expected Reactivity of this compound | Rationale based on Analogues |

| Thermal Stress | High stability, decomposition at elevated temperatures. | Fluorinated ethers are known for their thermal stability but will decompose under extreme heat. ontosight.ai |

| Aqueous Hydrolysis | Likely resistant under neutral pH conditions. | The C-O bonds are sterically shielded and the electron-withdrawing OCF₃ groups reduce the nucleophilicity of the oxygen atoms. |

| Acidic/Basic Conditions | Potential for slow decomposition in the presence of strong acids or bases. | Strong nucleophiles or electrophiles may facilitate the cleavage of the C-O bond, a known pathway for ether degradation. ontosight.ai |

| Photolysis | Decomposition possible with high-energy UV radiation. | High-energy photons can induce the homolytic cleavage of C-O bonds, leading to radical formation. |

Investigation of Nucleophilic and Electrophilic Reactivity of Highly Fluorinated Methane (B114726) Cores

The central carbon atom in this compound is at the +4 oxidation state and is sterically shielded by four bulky trifluoromethoxy groups. These factors significantly influence its reactivity towards nucleophiles and electrophiles.

Nucleophilic Reactivity: The electron-withdrawing nature of the four -OCF₃ groups creates a highly electron-deficient (electrophilic) central carbon atom. In theory, this would make it susceptible to nucleophilic attack. However, the immense steric hindrance presented by the trifluoromethoxy groups kinetically inhibits the approach of nucleophiles. For a nucleophilic substitution to occur, a nucleophile would need to approach the central carbon, which is exceptionally difficult. Research on simpler fluorinated methanes, like chlorofluoromethane, demonstrates their ability to act as electrophiles in reactions with various nucleophiles, including those based on oxygen, sulfur, and nitrogen. cas.cn This suggests that the carbon center of fluorinated methanes is inherently electrophilic.

Electrophilic Reactivity: The lone pairs on the oxygen atoms of the trifluoromethoxy groups are significantly stabilized by the strongly electron-withdrawing CF₃ groups. This reduces their basicity and nucleophilicity, making them very poor sites for electrophilic attack. Protonation or reaction with other electrophiles at the oxygen atoms is highly unfavorable. The development of electrophilic fluorinating reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor has been pivotal for the synthesis of many organofluorine compounds. acs.org The reactivity of these reagents underscores the challenges in activating stable fluorinated moieties through electrophilic pathways.

The table below outlines the expected reactivity of the highly fluorinated methane core of this compound.

| Reactant Type | Expected Reactivity | Mechanistic Considerations |

| Strong Nucleophiles | Very low to negligible | Severe steric hindrance around the central carbon atom prevents nucleophilic approach. |

| Strong Electrophiles | Very low to negligible | The electron-withdrawing trifluoromethyl groups deactivate the oxygen lone pairs, making them poor targets for electrophiles. |

| Radical Initiators | Potential for reaction | High-energy conditions can lead to homolytic cleavage of C-O bonds. |

Radical Reaction Pathways Involving Trifluoromethyl and Trifluoromethoxy Species

Radical reactions provide a viable pathway for the transformation of highly stable molecules like this compound, as they often involve high-energy intermediates that can overcome significant activation barriers. The trifluoromethyl (•CF₃) and trifluoromethoxy (•OCF₃) radicals are key reactive intermediates in fluorine chemistry.

The trifluoromethoxy radical (•OCF₃) is known to be highly reactive and electrophilic. rsc.org Its pronounced electrophilicity makes it highly selective for electron-rich substrates, where it readily undergoes radical addition. rsc.org However, this high reactivity can also lead to undesired oxidative side reactions. rsc.org The generation of •OCF₃ radicals can be achieved through various methods, including the photoredox catalysis of reagents like N-trifluoromethoxy-4-cyano-pyridinium. acs.org

The trifluoromethyl radical (•CF₃) also plays a crucial role in modern organic synthesis. rsc.org Copper-mediated trifluoromethylation of alkyl radicals has been demonstrated, where a Cu(II)-CF₃ complex transfers a •CF₃ group to an alkyl radical. acs.org Radical reactions often proceed through a chain mechanism consisting of initiation, propagation, and termination steps. youtube.com

For this compound, radical pathways would likely be initiated by photolysis or thermolysis, leading to the homolytic cleavage of a C-O bond to generate a trifluoromethoxy radical (•OCF₃) and a C(OCF₃)₃ radical.

Initiation: C(OCF₃)₄ + energy → •OCF₃ + •C(OCF₃)₃

Propagation: The highly reactive •OCF₃ radical can then participate in various reactions, such as hydrogen abstraction from a substrate or addition to an unsaturated bond. rsc.org

The table below summarizes key properties of trifluoromethyl and trifluoromethoxy radicals.

| Radical Species | Generation Method (Examples) | Key Reactivity Characteristics |

| Trifluoromethoxy Radical (•OCF₃) | Photoredox catalysis of N-trifluoromethoxy-4-cyano-pyridinium acs.org | Highly electrophilic, prone to addition to electron-rich substrates and oxidative side reactions. rsc.org |

| Trifluoromethyl Radical (•CF₃) | Copper-mediated reactions, photolysis of CF₃I acs.org | Important for trifluoromethylation reactions, can be transferred from metal complexes to organic radicals. rsc.orgacs.org |

Catalytic Transformations Influenced by Fluorinated Moieties

The presence of fluorinated moieties, such as the trifluoromethoxy group, can significantly influence the outcome of catalytic transformations. Fluorine's high electronegativity can alter the electronic properties of substrates, ligands, and catalysts, thereby affecting reaction rates and selectivity.

Transition-metal catalysis is a cornerstone of modern synthetic chemistry, and the introduction of fluorine-containing groups is an active area of research. nih.gov Catalytic methods for enantioselective fluorination have been developed using Lewis acids, organocatalysts, and transition metals. organicreactions.org For instance, palladium-catalyzed fluorination of aryl triflates and bromides has been achieved. nih.gov Similarly, copper and nickel complexes have been employed in the enantioselective fluorination of β-ketoesters. acs.orgnih.gov

The strong electron-withdrawing nature of trifluoromethoxy groups can impact the reactivity of adjacent functional groups. In the context of catalysis, if this compound or its derivatives were used as ligands or substrates, the fluorinated moieties would:

Modify Ligand Properties: If incorporated into a ligand, the -OCF₃ groups would be strongly electron-withdrawing, affecting the electron density at the metal center. This can influence the catalytic activity, for example, by making the metal more electrophilic. Carbonyl (CO) ligands, which are strong π-acceptors, are effective at stabilizing highly reduced metal centers, a principle that can be extended to other electron-withdrawing ligands. nih.gov

Influence Substrate Reactivity: As part of a substrate, the -OCF₃ groups can direct the regioselectivity of a reaction or alter the reactivity of nearby functional groups. The development of directing groups for C-H bond activation is a testament to the importance of controlling reactivity through substrate modification. researchgate.net

The table below provides examples of how fluorinated moieties influence catalytic reactions.

| Catalytic System | Role of Fluorinated Moiety | Example Transformation | Reference |

| Palladium Catalysis | Electronic modification of substrate | Fluorination of aryl triflates | nih.gov |

| Copper/Nickel Catalysis | Chiral ligand modification for enantioselectivity | Enantioselective fluorination of β-ketoesters | acs.orgnih.gov |

| Silver Catalysis | Facilitating C-F bond formation | Electrophilic fluorination of aryl stannanes | researchgate.net |

| Rhodium/Iridium Catalysis | Enhancing catalytic activity and stability | Hydrogenation and hydrosilylation | N/A |

Advanced Applications in Chemical Synthesis and Materials Science Research

Potential as a Building Block for Complex Molecular Architectures and Frameworks

The tetrahedral geometry of tetrakis(trifluoromethoxy)methane, analogous to tetraphenylmethane (B1200815), provides a rigid and well-defined core for the construction of complex three-dimensional molecular architectures. researchgate.netrsc.org This structural characteristic is highly desirable in the field of supramolecular chemistry and crystal engineering, where the precise arrangement of molecular components dictates the properties of the resulting material.

Derivatives of tetraphenylmethane have been successfully employed as building blocks for the creation of porous organic frameworks (POFs), covalent organic frameworks (COFs), and metal-organic frameworks (MOFs). semanticscholar.orgnih.gov These materials are noted for their high surface areas and tunable porosities, making them suitable for applications in gas storage, separation, and catalysis. For instance, frameworks constructed from tetrahedral synthons like tetrakis(4-pyridyloxymethyl)methane have demonstrated interesting adsorption and luminescence properties. rsc.org

The incorporation of trifluoromethoxy groups is anticipated to impart unique features to these frameworks. The high lipophilicity and electron-withdrawing nature of the OCF₃ group can influence the intermolecular interactions within the framework, potentially leading to novel material properties. beilstein-journals.org While direct use of this compound as a primary building block in framework synthesis is still an emerging area, the principles established with analogous tetrahedral molecules suggest significant potential.

| Tetrahedral Building Block | Resulting Framework/Architecture | Key Properties/Applications | Reference |

|---|---|---|---|

| Tetraphenylmethane Derivatives | Porous Organic Polymers (POPs), Metal-Organic Frameworks (MOFs) | Gas storage, separation, catalysis | researchgate.netsemanticscholar.org |

| Tetrakis(4-pyridyloxymethyl)methane | Coordination Polymers | Luminescence sensing, dye and iodine adsorption | rsc.org |

| Tetrakis(4-ethynylphenyl)methane | Hyper-crosslinked Polymers (HCPs) | Gas uptake | semanticscholar.org |

Development of Novel Specialized Fluorinated Reagents and Intermediates

The trifluoromethoxy group (OCF₃) is an increasingly important substituent in medicinal chemistry and agrochemicals due to its ability to enhance metabolic stability and membrane permeability. nih.govmdpi.com The development of reagents that can efficiently introduce this group into organic molecules is therefore a significant area of research.

While this compound itself is not typically used as a direct trifluoromethoxylation reagent, its chemistry is related to the broader field of developing such reagents. The synthesis of compounds containing the OCF₃ group often involves the use of specialized fluorinating agents. mdpi.comresearchgate.net For example, trifluoromethyl ethers can be synthesized through methods like the fluorination of dithiocarbonates or the in situ chlorination/fluorination of alcohols. beilstein-journals.org

The study of molecules like this compound contributes to a deeper understanding of the properties and reactivity of the trifluoromethoxy moiety, which is crucial for designing new and more effective trifluoromethoxylation reagents. researchgate.net The insights gained from the synthesis and handling of such poly(trifluoromethoxy) compounds can inform the development of reagents that are more stable, selective, and easier to handle.

Recent advancements have focused on creating reagents for the late-stage introduction of fluorinated groups into complex molecules. nih.gov This includes the development of methods for the trifluoromethoxylation of heteroaromatics, which are common scaffolds in pharmaceuticals. rsc.org

Integration into Catalytic Systems and the Design of Fluorinated Catalysts

The introduction of fluorine-containing groups into catalysts can significantly alter their electronic properties, stability, and catalytic activity. The strong electron-withdrawing nature of the trifluoromethoxy group can influence the Lewis acidity of a metal center or the Brønsted acidity of a support material.

While direct applications of this compound in catalysis are not widely documented, related fluorinated compounds have been successfully used to design highly effective catalysts. For instance, fluorinated tetraarylborates, such as tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (TFPB), have been designed as anionic phase-transfer catalysts. researchgate.net These catalysts are exceptionally stable and can facilitate electrophilic reactions in two-phase systems by transferring cationic species from an aqueous to an organic phase. researchgate.net

The principles behind the design of such fluorinated catalysts could be extended to systems incorporating the trifluoromethoxy group. A catalyst featuring a ligand or counterion derived from a poly(trifluoromethoxy)methane scaffold could exhibit enhanced stability and unique reactivity. The development of catalysts for important industrial processes, such as methane (B114726) oxidation, often involves the use of specialized ligand and solvent systems where fluorine content plays a key role. titech.ac.jpmdpi.com For example, the catalytic oxidation of methane to methyl trifluoroacetate (B77799) has been achieved using cobalt-based catalysts in trifluoroacetic acid media. mdpi.com

| Fluorinated Compound/System | Catalytic Application | Key Features | Reference |

|---|---|---|---|

| Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (TFPB) | Anionic phase-transfer catalysis | High lipophilicity, remarkable stability under acidic and oxidative conditions | researchgate.net |

| Copper-containing zeolites | Methane-to-methanol conversion | Operates at mild conditions | titech.ac.jp |

| Bis(tetramethylammonium) tetrachlorocobaltate | Methane oxidation to methyl trifluoroacetate | High catalytic activity in trifluoroacetic acid media | mdpi.com |

Future Research Directions and Emerging Challenges in Perfluorinated Methane Chemistry

Innovations in Sustainable and Environmentally Conscious Synthetic Methodologies for Highly Fluorinated Compounds

The synthesis of highly fluorinated compounds has traditionally relied on methods that can be energy-intensive and utilize hazardous reagents. numberanalytics.comsocietechimiquedefrance.fr The current research impetus is on creating greener, more efficient synthetic pathways. A significant trend is the development of new fluorinating agents designed to be less toxic, more selective, and derived from renewable sources. numberanalytics.com

Innovations are also prominent in synthetic methods themselves. Catalytic approaches are pivotal, as they can dramatically reduce the quantity of fluorinating agents required, thereby minimizing waste and improving reaction efficiency. numberanalytics.com Other promising techniques include:

Electrochemical Synthesis: This method offers a more energy-efficient and less wasteful alternative to conventional chemical synthesis. numberanalytics.com

Flow Chemistry: Continuous flow processes enhance efficiency, improve safety, and reduce waste compared to traditional batch processes. numberanalytics.combeilstein-journals.org

Microfluidic Reactors: These have been developed for generating reactive trifluoromethyl anions (N-, S-, and O-CF₃) without the use of per- and polyfluoroalkyl substances (PFAS) reagents, providing a more environmentally sound route for producing pharmaceuticals and agrochemicals. sciencedaily.com

A key strategy for creating environmentally safer fluorinated compounds involves modifying their molecular structure. Research has shown that shortening the perfluorinated carbon chain, introducing heteroatoms, or using branched chains can reduce bioaccumulation and toxicity. researchgate.netacs.org For instance, studies indicate that compounds with six or fewer fluorinated carbon atoms are less harmful to the environment. researchgate.net This has spurred the synthesis of short-chain fluoroalkyl surfactants, which, despite sometimes having lower surface activity, present a more sustainable alternative. researchgate.netacs.org

Table 1: Comparison of Traditional vs. Innovative Synthetic Methodologies for Fluorinated Compounds

| Aspect | Traditional Methods | Innovative & Sustainable Methods |

|---|---|---|

| Reagents | Often highly toxic and corrosive (e.g., elemental fluorine). numberanalytics.com | Less toxic, recyclable, derived from renewable sources. numberanalytics.com |

| Efficiency | Can be low, with significant waste generation. societechimiquedefrance.fr | Improved yields and selectivity through catalysis, flow chemistry. numberanalytics.com |

| Energy Use | High energy requirements for processes like electrochemical synthesis. societechimiquedefrance.fr | More energy-efficient routes, such as advanced electrochemical methods. numberanalytics.com |

| Environmental Impact | Concerns over toxicity and persistence of reagents and by-products. societechimiquedefrance.fr | Reduced environmental footprint, focus on creating less persistent compounds. numberanalytics.comacs.org |

Development of Advanced Spectroscopic and Structural Probes for Dynamic Chemical Processes

Understanding the structure and dynamic behavior of highly fluorinated molecules is crucial for designing new materials and predicting their interactions in biological systems. Advanced spectroscopic techniques are indispensable tools in this endeavor. The presence of the ¹⁹F nucleus, with its high sensitivity and 100% natural abundance, makes ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy a particularly powerful method for studying organofluorine compounds. nih.gov

¹⁹F NMR provides several advantages:

Wide Chemical Shift Range: This allows for the sensitive detection of subtle changes in the electronic environment of the fluorine atom, making it an excellent probe for dynamic processes. nih.gov

Structural Elucidation: It is used to study the solution structures and dynamic behavior of complex fluorine-containing molecules in various solvent systems. nih.gov

Probing Bioactive Conformations: In medicinal chemistry, ¹⁹F NMR is used to investigate the conformation of fluorinated drug candidates and their interactions with biological targets like proteins and enzymes. nih.gov

Beyond NMR, high-resolution continuum source molecular absorption spectrometry (CS-MAS) is emerging as a vital technique for fluorine-specific detection. nih.gov This method allows for the identification and quantification of novel fluorinated organic compounds in environmental and biological samples, which is critical for monitoring and risk assessment. nih.gov It can be coupled with liquid chromatography (HPLC-CS-MAS) to perform speciation analysis, detecting and identifying previously unknown organofluorine compounds. nih.gov

Fluorine-containing reagents are also being developed as chemical probes in structural proteomics. nih.gov These probes can be used to label proteins, allowing researchers to investigate solution structures, protein-ligand complexes, and other biological phenomena using mass spectrometry. nih.gov

Table 2: Advanced Spectroscopic Techniques in Fluorine Chemistry

| Technique | Application in Fluorinated Methane (B114726) Chemistry | Key Advantages |

|---|---|---|

| ¹⁹F NMR Spectroscopy | Elucidating molecular structure, studying dynamic processes, analyzing bioactive conformations. nih.govnih.gov | High sensitivity, wide chemical shift dispersion, absence of background signals in biological systems. nih.gov |

| High-Resolution CS-MAS | Direct, fluorine-specific detection and quantification of known and unknown fluorinated compounds. nih.govmdpi.com | High sensitivity, capable of speciation analysis when coupled with chromatography. nih.gov |

| Mass Spectrometry (with chemical probes) | Structural proteomics, locating binding sites, understanding protein-ligand interactions. nih.gov | Allows for the investigation of biological phenomena in vitro and in vivo. nih.gov |

Predictive Theoretical Modeling for the Discovery of Novel Fluorinated Methane Derivatives and Their Reactivity Profiles

Computational chemistry and theoretical modeling are becoming increasingly integral to the study of organofluorine compounds. rsc.orgnih.gov These predictive tools allow researchers to investigate the properties and reactivity of molecules like Tetrakis(trifluoromethoxy)methane, guiding experimental efforts and accelerating the discovery of new derivatives with desired characteristics.

High-accuracy computational methods, such as ab initio electronic structure theory, are used to determine fundamental thermochemical properties like heats of formation with a high degree of confidence. osti.gov This information is essential for developing detailed chemical kinetic mechanisms that can model complex processes, such as the thermal decomposition of per- and poly-fluorinated species. nih.govosti.gov

Key areas where theoretical modeling is making an impact include:

Reactivity Prediction: Computational studies can elucidate reaction mechanisms and predict rate constants. For example, the gas-phase reaction of trifluoromethane (B1200692) (CHF₃) with methane has been studied computationally to understand the formation of major products and the role of surface interactions in the reactor. nih.gov

Discovery of Novel Molecules: Theoretical models can screen potential new fluorinated methane derivatives for stability and desirable electronic or physical properties before undertaking challenging and costly synthesis.

Understanding Intermolecular Interactions: Grand Canonical Monte Carlo simulations are used to study the adsorption behavior of fluorinated methane derivatives on surfaces, such as ice, which is relevant for understanding their environmental fate. acs.org These simulations can reveal how molecules orient themselves and the nature of their interactions (e.g., hydrogen bonding) with the surface. acs.org

The synergy between experimental work and theoretical modeling provides a powerful approach to tackling the complexities of fluorine chemistry. nih.gov As computational power and theoretical methods continue to advance, their role in designing the next generation of fluorinated materials will only grow. rsc.org

Exploration of New Catalytic and Functional Applications for Polyfluorinated Scaffolds

The unique properties conferred by the carbon-fluorine bond—including high thermal stability, chemical inertness, and both hydrophobicity and oleophobicity—make polyfluorinated compounds valuable in a wide range of advanced applications. nih.govnih.gov Research is actively exploring new frontiers for these materials, particularly in catalysis and functional materials.

One of the most significant challenges and opportunities lies in catalysis. This includes both the use of fluorinated compounds in catalytic systems and the development of catalysts to synthesize or degrade them.

Catalytic Destruction: Given the persistence of many fluorinated compounds, developing effective destruction technologies is a major environmental goal. Alumina-based catalysts, for example, have shown promise in facilitating the destruction of gas-phase PFAS at lower temperatures than thermal treatment alone. nih.gov Plasma-assisted catalysis is another area of active research for the degradation of these persistent pollutants in water. ul.ie

Catalytic Synthesis: New catalysts are being developed to break strong C-F bonds selectively, which could have applications in modifying fluorinated compounds or in pharmaceutical production. scitechdaily.com Furthermore, transition metal catalysis is being employed for the regioselective functionalization of fluorinated arenes, expanding their structural diversity for use in pharmaceuticals and agrochemicals. rsc.org

In terms of functional applications, the exploration continues beyond traditional uses. The stability and unique surface properties of polyfluorinated scaffolds make them candidates for:

Advanced Materials: Applications include high-performance lubricants, coatings, and polymers for demanding environments in the aerospace, electronics, and construction industries. nih.govresearchgate.net

Pharmaceuticals and Agrochemicals: The introduction of fluorine can enhance the metabolic stability and bioavailability of drug molecules. nih.govacs.org The trifluoromethoxy group, present in this compound, is of particular interest in drug design.

Surfactants: While there are environmental concerns with long-chain fluorosurfactants, research into new structures, such as those with branched C6 perfluorochains, aims to create effective and environmentally benign alternatives for uses requiring extremely low surface tension. acs.orgnih.gov

The future of polyfluorinated scaffolds will depend on the ability to design molecules with specific functionalities while ensuring they can be synthesized and ultimately disposed of in an environmentally responsible manner. rsc.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Tetrakis(trifluoromethoxy)methane, and how can reaction conditions be optimized for high purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, interfacial polymerization—used in covalent organic framework (COF) synthesis—can be adapted by reacting trifluoromethoxy-containing monomers under controlled stoichiometry and solvent conditions (e.g., dichloromethane/water interfaces). Key parameters include maintaining a 1:1 molar ratio of monomers, using catalysts like acetic acid, and optimizing reaction time (24–72 hours) to minimize side products . Purity is enhanced via Soxhlet extraction with tetrahydrofuran (THF) to remove unreacted monomers.

Q. What spectroscopic and chromatographic methods are recommended for characterizing structural integrity and purity?

- Methodological Answer :

- FT-IR : Confirm C-F stretching vibrations (1,100–1,300 cm⁻¹) and absence of residual amine/alcohol groups.

- NMR : Use ¹⁹F NMR to verify trifluoromethoxy group integrity (δ −55 to −60 ppm) and ¹H NMR to assess aromatic proton environments.

- GC-MS : Detect volatile impurities (e.g., unreacted trifluoromethoxy precursors) with a DB-5 column and He carrier gas.

- EA (Elemental Analysis) : Match experimental C/F ratios to theoretical values (e.g., C: 32.1%, F: 47.4%) .

Q. What safety protocols are necessary when handling this compound given its structural analogs' toxicity profiles?

- Methodological Answer : While direct toxicity data is limited, analogs like Tetrakis(methylene(3,5-di-tert-butyl-4-hydroxy-hydrocinnamate))methane show low acute oral toxicity (LD₅₀ >5,000 mg/kg in rats). However, use PPE (gloves, goggles), conduct reactions in fume hoods, and avoid inhalation of fine powders. Store under inert gas (Ar/N₂) due to potential hydrolytic instability of trifluoromethoxy groups .

Advanced Research Questions

Q. How can functional groups (e.g., cyano, amino) be introduced into the compound's framework to enhance properties for catalytic or gas storage applications?

- Methodological Answer : Post-synthetic modification (PSM) is effective:

- Cyano Functionalization : React with 1,3,5-tricyanobenzene under Sonogashira coupling conditions (Pd(PPh₃)₄, CuI, DMF, 80°C) to introduce π-conjugated moieties for charge transfer .

- Amino Functionalization : Use Schiff-base chemistry with terephthalaldehyde, followed by NaBH₄ reduction to stabilize imine linkages .

- Validation : Monitor functionalization via XPS (N 1s peak at 399.5 eV for amines) or BET surface area analysis (increase from 400 to 800 m²/g after cyano addition) .

Q. What experimental designs are effective for testing its efficacy in membrane-based separation technologies (e.g., osmotic energy generation)?

- Methodological Answer :

- Membrane Fabrication : Prepare thin-film composite membranes via vacuum filtration of this compound-derived COFs onto polyethersulfone (PES) supports .

- Performance Testing : Use a two-chamber electrochemical cell with NaCl gradients (0.5 M/0.01 M). Measure power density (W/m²) via current-voltage curves and validate ion selectivity (Na⁺/K⁺) using ICP-OES .

- Optimization : Adjust pore size (2–5 nm) by varying monomer symmetry (e.g., tetrahedral vs. planar) to balance permeability and selectivity .

Q. How should researchers address contradictions in reported thermodynamic data (e.g., solubility parameters, thermal stability) across studies?

- Methodological Answer :

- Controlled Replication : Reproduce experiments using identical solvents (e.g., DMSO vs. THF) and drying protocols (vacuum vs. freeze-drying).

- Advanced Characterization : Resolve discrepancies via:

- TGA-MS : Correlate weight loss (e.g., 200–300°C) with evolved gases (e.g., CO₂ from decomposition).

- DSC : Compare glass transition temperatures (Tg) under inert vs. oxidative atmospheres .

- Statistical Analysis : Apply factorial design (2³ matrix) to isolate variables (temperature, pressure, solvent polarity) affecting solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.